Isomucronulatol 7-O-glucoside
CAS No.: 94367-43-8
VCID: VC21338036
Molecular Formula: C23H28O10
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Isomucronulatol 7-O-glucoside is a flavonoid glycoside, specifically a derivative of isomucronulatol, with a molecular formula of C23H28O10 and a molecular weight of approximately 464.46 g/mol . It is characterized by a glucoside moiety at the 7-position of the isomucronulatol structure, which significantly influences its solubility, bioavailability, and biological activity. This compound is recognized for its potential pharmacological properties, particularly in traditional herbal medicine, where it has been isolated from various plant species, including Astragalus membranaceus and Astragalus mongholicus. Anti-Osteoarthritis EffectsResearch has shown that Isomucronulatol 7-O-glucoside can inhibit osteoarthritis-related molecules, including matrix metalloproteinase-13 (MMP-13), collagen type II, tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) in chondrosarcoma cell models . This suggests a potential therapeutic role in managing osteoarthritis and related inflammatory conditions.
Comparison with Other Flavonoid GlycosidesIsomucronulatol 7-O-glucoside shares structural similarities with several other flavonoid glycosides but is distinguished by its specific glucosylation at the 7-position of the isomucronulatol backbone. This unique feature influences its solubility, bioavailability, and biological activity compared to other similar compounds.
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CAS No. | 94367-43-8 | |||||||||||||||||||||||||||
Product Name | Isomucronulatol 7-O-glucoside | |||||||||||||||||||||||||||
Molecular Formula | C23H28O10 | |||||||||||||||||||||||||||
Molecular Weight | 464.5 g/mol | |||||||||||||||||||||||||||
IUPAC Name | (2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1 | |||||||||||||||||||||||||||
Standard InChIKey | SXHOGLPTLQBGDO-ZPHFBNLKSA-N | |||||||||||||||||||||||||||
Isomeric SMILES | COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |||||||||||||||||||||||||||
Canonical SMILES | COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |||||||||||||||||||||||||||
Synonyms | 7,2'-dihydroxy-3',4'-dimethoxy-isoflavane-7-O-glucoside 7,2'-dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside |
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PubChem Compound | 125142 | |||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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